molecular formula C36H36N2O11 B15295424 Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

Cat. No.: B15295424
M. Wt: 672.7 g/mol
InChI Key: DFIOAWUFWAUGCN-DAJURTKNSA-N
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Description

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate is a complex organic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is known for its intricate structure and its role in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate involves multiple steps, starting from simpler organic moleculesThe final step involves the esterification of the compound with 3,5-dinitrobenzoic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different state.

    Substitution: The phenylmethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving carbohydrate chemistry and glycosylation processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and facilitating the synthesis of complex compounds. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside
  • Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate

Uniqueness

This compound stands out due to its specific structure, which includes multiple phenylmethyl groups and a dinitrobenzoate ester. This unique combination of functional groups makes it particularly valuable in certain chemical syntheses and research applications.

Properties

Molecular Formula

C36H36N2O11

Molecular Weight

672.7 g/mol

IUPAC Name

[(1S)-1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C36H36N2O11/c1-24(48-35(39)28-18-29(37(40)41)20-30(19-28)38(42)43)31-32(45-21-25-12-6-3-7-13-25)33(46-22-26-14-8-4-9-15-26)34(36(44-2)49-31)47-23-27-16-10-5-11-17-27/h3-20,24,31-34,36H,21-23H2,1-2H3/t24-,31+,32+,33-,34+,36-/m0/s1

InChI Key

DFIOAWUFWAUGCN-DAJURTKNSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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